molecular formula C10H16ClNO B1603252 [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride CAS No. 53102-69-5

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride

Cat. No. B1603252
CAS RN: 53102-69-5
M. Wt: 201.69 g/mol
InChI Key: QKPAAFDJAXRXHL-UHFFFAOYSA-N
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Description

“[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride” is a chemical compound. It is also known as 3-Methoxyphenethylamine . Its linear formula is CH3OC6H4CH2CH2NH2 . The molecular weight of this compound is 151.21 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .


Molecular Structure Analysis

The molecular structure of “[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride” can be analyzed using various techniques. For instance, the structure of a similar compound, (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine and hydrochloride, has been analyzed .


Chemical Reactions Analysis

The chemical reactions involving “[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride” can be complex and varied. For example, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride” include a molecular weight of 151.21 , and it exists in liquid form . Its refractive index is 1.538 (lit.) , and it has a boiling point of 118-119 °C/6 mmHg (lit.) . The density of this compound is 1.038 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Enhanced Lipase-Catalyzed N-Acylation : A study by Cammenberg, Hult, & Park (2006) explored the use of methoxyacetate for the aminolysis of 1-phenylethanamine, enhancing the reaction rate significantly. This method is applied in various aminolysis reactions, with implications for the synthesis of enantiopure amines.

  • Selective N-Methylation of Functionalized Amines : Research by Oku, Arita, Tsuneki, & Ikariya (2004) demonstrated the selective N-methylation of bifunctionalized amines using supercritical methanol, providing insights into the chemoselectivity of methylation processes.

  • Nonpeptide Antagonist of the Substance P Receptor : A study by Snider et al. (1991) identified CP-96,345, a compound similar to [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine, as a potent nonpeptide antagonist of the substance P (NK1) receptor, offering potential insights into the physiological properties of substance P.

  • Synthesis and Anticoccidial Activity : Georgiadis (1976) investigated the Michael type addition of an amine to methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one, leading to compounds with significant anticoccidial activity. This work has implications for the development of new antimicrobial agents (Georgiadis, 1976).

  • Corrosion Inhibition in Aluminum : The work by Ashassi-Sorkhabi, Shabani, Aligholipour, & Seifzadeh (2006) demonstrated that Schiff bases, including compounds similar to [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine, can act as excellent inhibitors for the corrosion of aluminum in hydrochloric acid, offering potential applications in materials science.

  • Novel Synthesis of Potential Analgesic : A study by Wissler, Jagusch, Sundermann, & Hoelderich (2007) focused on the one-pot synthesis of a new opioidic compound, showcasing the use of palladium/amberlyst catalysts. This research contributes to the field of medicinal chemistry and drug development.

properties

IUPAC Name

2-(3-methoxyphenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-11-7-6-9-4-3-5-10(8-9)12-2;/h3-5,8,11H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPAAFDJAXRXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611082
Record name 2-(3-Methoxyphenyl)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride

CAS RN

53102-69-5
Record name Benzeneethanamine, 3-methoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53102-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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